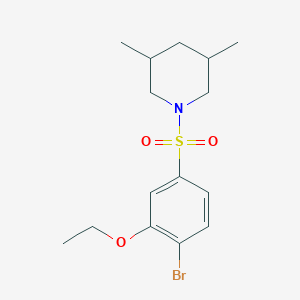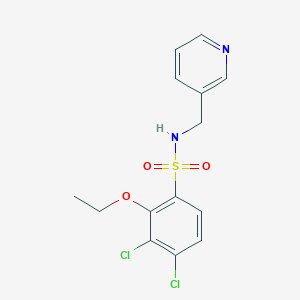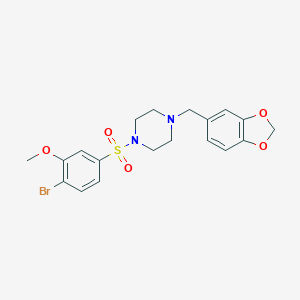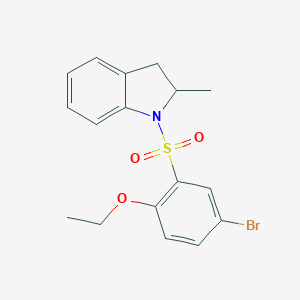![molecular formula C12H16BrNO4S B486731 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine CAS No. 794548-40-6](/img/structure/B486731.png)
4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C12H16BrNO4S. It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted morpholine derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides and sulfides.
Scientific Research Applications
4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Bromophenyl methyl sulfone
- 5-Bromo-2-methoxyphenyl sulfone
- 4-Methylphenyl sulfone
Comparison: 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-9-7-11(17-2)12(8-10(9)13)19(15,16)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUEWABQKPNHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B486657.png)

![1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline](/img/structure/B486667.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B486668.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486670.png)

![5-Chloro-2-ethoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486673.png)
![1-({[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B486676.png)
![1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide](/img/structure/B486679.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B486680.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B486681.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B486682.png)
